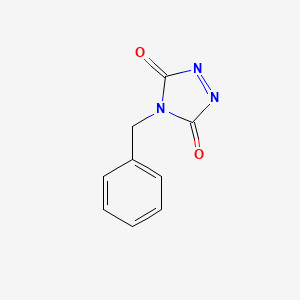![molecular formula C7H5BrClN3 B3054128 3-Bromo-7-chloro-5-methylpyrazolo[1,5-a]pyrimidine CAS No. 58347-47-0](/img/structure/B3054128.png)
3-Bromo-7-chloro-5-methylpyrazolo[1,5-a]pyrimidine
Vue d'ensemble
Description
3-Bromo-7-chloro-5-methylpyrazolo[1,5-a]pyrimidine is a chemical compound with the linear formula C7H5N3Cl1Br1 . It is part of the pyrazolo[1,5-a]pyrimidine (PP) derivatives, which are a large family of N-heterocyclic compounds that have significant impact in medicinal chemistry .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives has been widely studied. Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . For instance, a copper-catalyzed approach has been used to synthesize a wide range of triazole-linked glycohybrids derived from pyrazolo[1,5-a]pyrimidines .Molecular Structure Analysis
The pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . The SMILES string for 3-Bromo-7-chloro-5-methylpyrazolo[1,5-a]pyrimidine is BrC1=C2N(C(Cl)=CC©=N2)N=C1 .Chemical Reactions Analysis
The synthetic transformations involving this motif still represent a research priority regarding the process efficiency, environmental impact, and the study of its multiple applications . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .Physical And Chemical Properties Analysis
3-Bromo-7-chloro-5-methylpyrazolo[1,5-a]pyrimidine is a powder . Its molecular weight is 246.49 g/mol .Applications De Recherche Scientifique
Regio-Orientation in Structure Assignment
The molecule 3-Bromo-7-chloro-5-methylpyrazolo[1,5-a]pyrimidine, a pyrazolo[1,5-a]pyrimidine derivative, plays a significant role in the scientific understanding of regio-orientation and regioselectivity in chemical reactions. The study by Mohamed and Mahmoud (2019) discusses the nucleophilicity of the exocyclic NH2 group and endocyclic NH in aminopyrazoles, which causes literature controversy associated with regio-orientation of substituents on the pyrimidine ring. This review highlights the importance of understanding the regio-orientation in the synthesis and structure assignment of pyrazolo[1,5-a]pyrimidines, providing valuable insights into the chemical behavior of such compounds (Mohamed & Mahmoud, 2019).
Pyranopyrimidine Core as a Key Precursor
Pyranopyrimidine, closely related to pyrazolo[1,5-a]pyrimidine, is recognized for its extensive application in medicinal and pharmaceutical industries. Parmar, Vala, and Patel (2023) emphasize the importance of the pyranopyrimidine core, particularly 5H-pyrano[2,3-d]pyrimidine scaffolds, due to their broader synthetic applications and bioavailability. The review covers synthetic pathways and the use of various hybrid catalysts in the synthesis of pyranopyrimidine derivatives, revealing the molecule's versatility and applicability in the development of lead molecules (Parmar, Vala, & Patel, 2023).
Medicinal Aspects and Synthetic Strategies
The pyrazolo[1,5-a]pyrimidine scaffold, including derivatives like 3-Bromo-7-chloro-5-methylpyrazolo[1,5-a]pyrimidine, is identified as a privileged heterocycle in drug discovery due to its broad range of medicinal properties. Cherukupalli et al. (2017) outline the significant biological properties and structure-activity relationship (SAR) studies of pyrazolo[1,5-a]pyrimidine derivatives. This comprehensive review sheds light on the medicinal significance and the potential of this scaffold in developing drug candidates, emphasizing its relevance in the field of medicinal chemistry (Cherukupalli et al., 2017).
Pyrimidine Derivatives in Medicinal Chemistry
Pyrimidine derivatives, including 3-Bromo-7-chloro-5-methylpyrazolo[1,5-a]pyrimidine, are extensively studied for their pharmacological effects. The review by Chiriapkin (2022) provides a comprehensive analysis of pyrimidine derivatives used in medical practice, highlighting their diverse pharmacological activities such as antiviral, psychotropic, antimicrobial, antitumor, and antifungal properties. This systematic analysis underscores the potential of pyrimidine derivatives as scaffolds for developing new biologically active compounds, further establishing the significance of 3-Bromo-7-chloro-5-methylpyrazolo[1,5-a]pyrimidine in scientific research (Chiriapkin, 2022).
Orientations Futures
The future directions for research on 3-Bromo-7-chloro-5-methylpyrazolo[1,5-a]pyrimidine and related compounds could involve minimizing synthesis pathways, employing cheap reagents, and developing processes that prevent or reduce waste production . Additionally, the promising potential of these compounds as candidates for further anticancer therapeutic exploration has been highlighted .
Propriétés
IUPAC Name |
3-bromo-7-chloro-5-methylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClN3/c1-4-2-6(9)12-7(11-4)5(8)3-10-12/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWDQBDDYGGYXPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10484054 | |
| Record name | Pyrazolo[1,5-a]pyrimidine, 3-bromo-7-chloro-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10484054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-7-chloro-5-methylpyrazolo[1,5-a]pyrimidine | |
CAS RN |
58347-47-0 | |
| Record name | Pyrazolo[1,5-a]pyrimidine, 3-bromo-7-chloro-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10484054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-7-chloro-5-methylpyrazolo[1,5-a]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1-Propene, 3,3'-[oxybis(2,1-ethanediyloxy)]bis-](/img/structure/B3054058.png)

![4-[(4-Aminobenzoyl)amino]butanoic acid](/img/structure/B3054061.png)




